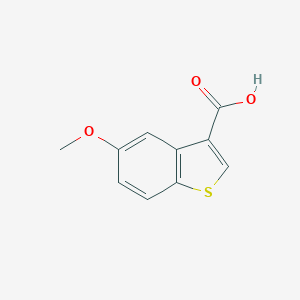

5-Methoxy-1-benzothiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methoxy-1-benzothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S/c1-13-6-2-3-9-7(4-6)8(5-14-9)10(11)12/h2-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQUXSAXYAFAHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123392-43-8 |

Source

|

| Record name | 5-methoxy-1-benzothiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 5-Methoxy-1-benzothiophene-3-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-1-benzothiophene-3-carboxylic acid

Foreword: The Significance of the Benzothiophene Scaffold

The benzo[b]thiophene ring system is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds and advanced materials.[1][2] Its structural rigidity, aromaticity, and the presence of a sulfur atom allow for diverse biological interactions and unique electronic properties. Many derivatives are in clinical use for treating a range of ailments, underscoring the importance of this molecular framework in drug development.[3] This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of a key derivative, this compound, a valuable building block for medicinal chemistry and materials science.

Part 1: Strategic Synthesis Pathway

The construction of the benzothiophene core can be achieved through various methods, including the intramolecular cyclization of aryl sulfides.[1] A robust and widely applicable strategy for synthesizing 3-carboxy substituted benzothiophenes involves a multi-step sequence starting from an appropriately substituted thiophenol. The chosen pathway detailed below is selected for its reliability, scalability, and the use of readily available starting materials.

The overall synthetic strategy is a three-step process: (1) Nucleophilic substitution to couple the aromatic thiol with a three-carbon electrophile, (2) Acid-catalyzed intramolecular cyclization to form the benzothiophene ring, and (3) Saponification to yield the final carboxylic acid.

Caption: A three-step synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 2-((4-methoxyphenyl)thio)propanoate

-

Causality: This step establishes the crucial C-S bond. 4-methoxythiophenol is the source of the methoxy-substituted benzene ring and the sulfur atom. Ethyl bromopyruvate provides the three-carbon chain that will become C2, C3, and the carboxylate group of the thiophene ring. Sodium ethoxide (NaOEt) acts as a base to deprotonate the thiol, generating the highly nucleophilic thiophenolate anion, which readily displaces the bromide from ethyl bromopyruvate.

-

Procedure:

-

To a stirred solution of 4-methoxythiophenol (1.0 eq) in anhydrous ethanol at 0 °C under a nitrogen atmosphere, add sodium ethoxide (1.05 eq) portion-wise.

-

Allow the mixture to stir for 20 minutes at 0 °C to ensure complete formation of the thiophenolate.

-

Add a solution of ethyl bromopyruvate (1.0 eq) in anhydrous ethanol dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Step 2: Synthesis of Ethyl 5-Methoxy-1-benzothiophene-3-carboxylate

-

Causality: This is the key ring-forming step. Polyphosphoric acid (PPA) is a strong acid and dehydrating agent that catalyzes an intramolecular Friedel-Crafts acylation. The ketone of the pyruvate moiety is protonated, making it a potent electrophile. The electron-rich aromatic ring, activated by the para-methoxy group, then attacks this electrophilic center to form a six-membered ring intermediate, which subsequently dehydrates to form the aromatic thiophene ring.

-

Procedure:

-

Add the purified Ethyl 2-((4-methoxyphenyl)thio)propanoate (1.0 eq) to polyphosphoric acid (10-20 eq by weight) in a flask equipped with a mechanical stirrer.

-

Heat the mixture to 80-90 °C and stir vigorously for 2-4 hours. Monitor the progress of the cyclization by TLC.

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a cold sodium bicarbonate solution.

-

The crude solid is dried and can be recrystallized from ethanol to afford the pure cyclized ester.

-

Step 3: Synthesis of this compound

-

Causality: This final step is a standard ester hydrolysis (saponification). Sodium hydroxide (NaOH) in a mixture of ethanol and water acts as a nucleophile, attacking the ester carbonyl. This leads to the formation of a sodium carboxylate salt, which is soluble in the aqueous medium. A subsequent acidification step with a strong acid like hydrochloric acid (HCl) protonates the carboxylate, precipitating the desired carboxylic acid product.

-

Procedure:

-

Suspend Ethyl 5-Methoxy-1-benzothiophene-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Add an excess of sodium hydroxide pellets (3-5 eq) and heat the mixture to reflux for 3-5 hours until the ester is fully consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

-

The resulting white or off-white precipitate is collected by vacuum filtration, washed with copious amounts of cold water, and dried under vacuum to yield the final product.

-

Part 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Caption: The analytical workflow for the characterization of the target compound.

Spectroscopic & Physical Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of protons. The carboxylic acid proton typically appears as a very broad singlet far downfield (>12 ppm), a characteristic feature.[4] The aromatic region will display signals corresponding to the three protons on the benzene ring and the one proton on the thiophene ring.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carboxylic acid carbonyl carbon is typically found in the 160-170 ppm range.

Table 1: Predicted NMR Spectroscopic Data (in DMSO-d₆)

| Signal Type | Predicted δ (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~13.0 | br s | -COOH |

| ~8.50 | s | H2 (proton on thiophene ring) | |

| ~7.90 | d | H7 | |

| ~7.55 | d | H4 | |

| ~7.10 | dd | H6 | |

| ~3.85 | s | -OCH₃ | |

| ¹³C NMR | ~164.5 | - | C=O (Carboxylic Acid) |

| ~156.0 | - | C5 (Carbon attached to -OCH₃) | |

| ~140.0 - 142.0 | - | Quaternary Carbons (C3a, C7a) | |

| ~130.0 - 135.0 | - | Quaternary Carbons (C3) | |

| ~123.0 - 125.0 | - | CH Carbons (C2, C7) | |

| ~115.0 | - | CH Carbon (C6) | |

| ~105.0 | - | CH Carbon (C4) | |

| ~55.5 | - | -OCH₃ |

2. Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. The spectrum of a carboxylic acid is highly characteristic.[4]

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 2500-3300 | Broad, Strong | O-H stretch (from hydrogen-bonded dimer) |

| ~1685 | Sharp, Strong | C=O stretch (conjugated carboxylic acid) |

| ~1600, ~1480 | Medium | C=C aromatic ring stretches |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) |

The disappearance of the ester carbonyl peak (around 1715 cm⁻¹) from the precursor and the appearance of the broad O-H band are definitive indicators of successful hydrolysis.[5]

3. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition of the synthesized molecule.

-

Molecular Formula: C₁₀H₈O₃S

-

Monoisotopic Mass: 208.0194 g/mol

-

Expected HRMS (ESI) [M-H]⁻: Calculated for C₁₀H₇O₃S⁻: 207.0121. Found: [Experimental Value].

-

Expected Fragmentation: Common fragmentation patterns include the loss of the carboxylic acid group (-45 Da) and subsequent loss of CO (-28 Da) from the benzothiophene core.

4. Melting Point (MP)

The melting point is a crucial indicator of purity. A sharp and well-defined melting range suggests a pure compound. The experimentally determined value should be compared with literature values if available.

Conclusion

The can be reliably achieved through the well-established protocol outlined in this guide. The described pathway, rooted in fundamental organic chemistry principles like nucleophilic substitution and intramolecular electrophilic acylation, offers a dependable route for researchers. The comprehensive characterization workflow, employing NMR, IR, and MS, provides a robust, self-validating system to confirm the structure and purity of the final product, ensuring its quality for subsequent applications in drug discovery and materials science.

References

-

ResearchGate. (2025). Synthesis of Novel Benzothiophene Derivatives via Cyclization Reactions. Available at: [Link]

-

Kesharwani, T., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry. Available at: [Link]

-

National Institutes of Health (NIH). (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC. Available at: [Link]

-

Organic Chemistry Portal. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Available at: [Link]

-

Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2008). Supplementary Information for Journal of Materials Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

physicochemical properties of 5-Methoxy-1-benzothiophene-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-1-benzothiophene-3-carboxylic Acid

Introduction: The Benzothiophene Scaffold in Modern Chemistry

The benzothiophene moiety, a heterocyclic compound consisting of a fused benzene and thiophene ring, represents a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature make it an ideal building block for creating molecules that interact with a wide range of biological targets. Within this important class of compounds, this compound (CAS No. 123392-43-8) is a key synthetic intermediate. The strategic placement of the methoxy group at the 5-position and the carboxylic acid at the 3-position provides distinct electronic properties and versatile chemical handles for further molecular elaboration.

This guide offers a comprehensive overview of the core . As Senior Application Scientists, our goal is not merely to present data, but to provide the crucial context behind why these properties are measured and how they dictate the compound's utility in research and development. We will delve into the standard methodologies for characterization, offering both the "how" and the "why" that are critical for drug development professionals.

Core Physicochemical Characteristics

A molecule's behavior in both chemical and biological systems is governed by its intrinsic properties. For a potential drug candidate or a critical intermediate, understanding these characteristics is the foundation of rational design and development. While specific experimental data for this compound is not widely published, we can define its key attributes and provide well-established estimates based on its structure and related analogues.

| Property | Data / Expected Value | Significance in Drug Development |

| CAS Number | 123392-43-8[1][2][3] | Unambiguous identification and regulatory tracking. |

| Molecular Formula | C₁₀H₈O₃S[1][4] | Confirms elemental composition and isotopic pattern in mass spectrometry. |

| Molecular Weight | 208.24 g/mol [1][3] | Essential for all stoichiometric calculations, formulation, and dosing. |

| Melting Point | Data not available in cited literature. Expected to be a high-melting solid, likely >200 °C. | A sharp melting range indicates high purity; stability at ambient temperatures. |

| Aqueous Solubility | Data not available. Expected to be sparingly soluble in water, soluble in organic solvents (DMSO, MeOH, THF). | Directly impacts oral bioavailability, dissolution rate, and formulation options. |

| pKa (acid dissociation constant) | Data not available. Estimated ~4.0, similar to related aromatic carboxylic acids.[5] | Governs the state of ionization at physiological pH (7.4), which controls solubility, membrane permeability, and receptor binding. |

Structural and Spectroscopic Profile

Structural confirmation is the cornerstone of chemical synthesis and quality control. Spectroscopic methods provide an unambiguous fingerprint of the molecule.

Chemical Structure:

IUPAC Name: this compound

Expected Spectroscopic Data:

-

¹H NMR (Proton NMR):

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

Aromatic Protons (Benzene Ring): A set of signals between ~7.0-8.0 ppm. The proton at C4 (adjacent to the thiophene sulfur) would likely be the most downfield of the benzene protons. The methoxy group at C5 will influence the splitting patterns of the protons at C4, C6, and C7, resulting in a complex multiplet or distinct doublet/doublet of doublets.

-

Thiophene Proton (C2): A sharp singlet further downfield in the aromatic region, characteristic of a proton on the electron-rich thiophene ring.

-

Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm, integrating to 3 protons.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (-COOH): A signal in the 165-175 ppm range.

-

Aromatic & Thiophene Carbons: Multiple signals between ~110-145 ppm. The carbon bearing the methoxy group (C5) and the carbons of the thiophene ring (C2, C3, C3a, C7a) will have characteristic shifts.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

-

-

FT-IR (Infrared Spectroscopy):

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=C Stretches (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy Ether): A strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

-

Synthesis Outline

The synthesis of benzothiophene-3-carboxylic acids often proceeds through the construction of the corresponding ester followed by hydrolysis. A common and robust strategy is the palladium-catalyzed carbonylative cyclization of a substituted 2-(methylthio)phenylacetylene.[6][9]

Caption: General synthetic pathway to the target acid.

This method is valued for its efficiency and tolerance of various functional groups on the aromatic ring. The final saponification step is typically a high-yielding hydrolysis of the methyl ester to the desired carboxylic acid.

Experimental Protocols for Physicochemical Characterization

The trustworthiness of any data relies on the validation of the methodology used to obtain it. Below are the standard, self-validating protocols for determining the key properties of a solid compound like this compound.

Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol ensures thermal equilibrium for an accurate reading.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the dry solid is finely ground to a powder to ensure uniform packing and heat transfer.

-

Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped on a hard surface to pack the sample to a height of 2-3 mm.[10]

-

Apparatus Setup: The loaded capillary is placed in the heating block of a melting point apparatus (e.g., Mel-Temp).[11][12]

-

Rapid Heating (Range Finding): The sample is heated rapidly (10-15 °C/minute) to find an approximate melting temperature.[11]

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated quickly to ~20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[10]

-

Data Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the last crystal melts (completion) are recorded as the melting range.[11]

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[13] It ensures that a true equilibrium is reached between the excess solid and the saturated solution, providing a definitive solubility value crucial for pre-formulation studies.[14]

Step-by-Step Methodology:

-

System Preparation: An excess amount of the solid compound is added to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial.

-

Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered (using a filter that does not bind the analyte) to separate the saturated supernatant from the excess solid.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[15]

-

Calibration: The measured response is compared against a calibration curve prepared from known concentrations of the compound to calculate the final solubility (e.g., in µg/mL or µM).[16]

Caption: Workflow for Shake-Flask Solubility Measurement.

pKa Determination (Potentiometric Titration)

Causality: For an ionizable compound, the pKa dictates the charge state across the physiological pH range. Potentiometric titration directly measures the pH change as a function of added titrant, allowing for the precise determination of the pKa from the inflection point of the titration curve.[17] This method is highly accurate and is a standard for pKa measurement.[18]

Step-by-Step Methodology:

-

System Calibration: The pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[19]

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent system (often a co-solvent like methanol/water for sparingly soluble compounds) to a known concentration (e.g., 10⁻³ M).[18] An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.

-

Titration: The solution is placed in a jacketed vessel at a constant temperature. A standardized titrant (e.g., 0.1 M NaOH for an acid) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point (where half of the acid has been neutralized). This corresponds to the midpoint of the buffer region on the titration curve.[19]

Sources

- 1. Lifechemicals Shop [shop.lifechemicals.com]

- 2. 123392-43-8|5-Methoxybenzo[b]thiophene-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. CAS 123392-43-8 | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Methoxybenzo[b]thiophene-3-carboxylic acid [123392-43-8] | Chemsigma [chemsigma.com]

- 5. nbinno.com [nbinno.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 11. nsmn1.uh.edu [nsmn1.uh.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. tandfonline.com [tandfonline.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-Methoxy-1-benzothiophene-3-carboxylic acid

A Whitepaper for Drug Discovery and Development Professionals

Foreword: Charting the Unexplored Territory of a Promising Scaffold

The benzothiophene nucleus is a cornerstone in medicinal chemistry, serving as the foundational scaffold for a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[3][4] Within this versatile chemical family, 5-Methoxy-1-benzothiophene-3-carboxylic acid presents a molecule of significant interest. However, its specific mechanism of action remains largely uncharted in publicly available scientific literature. This guide, therefore, adopts the perspective of a senior application scientist to outline a comprehensive, multi-pronged research strategy aimed at elucidating the precise biological targets and signaling pathways of this compound. We will proceed from foundational biochemical assays to complex cellular and in vivo models, constructing a logical and self-validating framework for discovery.

Foundational Hypothesis Generation from Structurally Related Compounds

In the absence of direct data for this compound, our initial investigative direction is informed by the established activities of its structural analogs. The benzothiophene scaffold is a known "privileged structure" in drug discovery, frequently interacting with a variety of protein targets.

Several key areas of inquiry emerge from related compounds:

-

Enzyme Inhibition: Various benzothiophene derivatives have been identified as potent enzyme inhibitors. For instance, derivatives of the isomeric 5-methoxy-1-benzothiophene-2-carboxylic acid act as inhibitors of CDC-like kinases (Clk1/4), which are crucial regulators of pre-mRNA splicing and are overexpressed in several cancers.[5] Other benzothiophene carboxylates have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), an important target in metabolic diseases.[6] Furthermore, the broader class of thiophene carboxylic acids has shown inhibitory activity against D-amino acid oxidase (DAO).[7] Derivatives have also been developed as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[8]

-

Anticancer Activity: The RhoA/ROCK signaling pathway, a critical regulator of cell proliferation and migration, has been successfully targeted by benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives in breast cancer models.[9][10]

-

Cholinesterase Inhibition: Benzothiophene-chalcone hybrids have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative disorders.[11]

Based on this landscape, our primary hypothesis is that this compound likely functions as an enzyme inhibitor, with a strong potential for activity in kinase, inflammatory, or metabolic pathways.

A Phased Experimental Approach to Mechanism of Action Discovery

To systematically investigate our hypothesis, a tiered experimental workflow is proposed. This workflow is designed to move from broad, high-throughput screening to specific, mechanistic validation.

Phase 1: Broad Target Identification and Initial Validation

The initial phase focuses on identifying the primary molecular target(s) of this compound through unbiased screening and targeted assays based on our initial hypotheses.

Experimental Protocol 1: Broad Kinase Panel Screening

-

Objective: To determine if the compound exhibits inhibitory activity against a wide range of human kinases.

-

Methodology:

-

Synthesize and purify this compound to >98% purity, as confirmed by HPLC and NMR.

-

Submit the compound for screening against a commercial panel of >400 human kinases (e.g., the DiscoverX KINOMEscan™ panel) at a standard concentration of 10 µM.

-

The assay principle is typically based on the ability of the test compound to compete with a known ligand for the kinase active site, with results expressed as a percentage of control inhibition.

-

Identify any kinases showing >50% inhibition as primary "hits" for further investigation.

-

Experimental Protocol 2: Targeted Enzyme Inhibition Assays (COX-2, 5-LOX, AChE)

-

Objective: To specifically test the inhibitory potential against key enzymes in inflammation and neurodegeneration, based on activities of related scaffolds.

-

Methodology:

-

Utilize commercially available colorimetric or fluorometric inhibitor screening kits for COX-2, 5-LOX, and AChE.

-

Prepare a dilution series of the test compound (e.g., from 100 µM to 1 nM).

-

Perform the assays according to the manufacturer's instructions, including positive (known inhibitor) and negative (vehicle) controls.

-

Measure the enzymatic activity at various compound concentrations.

-

Calculate the half-maximal inhibitory concentration (IC50) value for each enzyme by fitting the dose-response data to a four-parameter logistic curve using software such as GraphPad Prism.

-

Phase 2: In-depth Mechanistic and Cellular Validation

Once a primary target or a set of promising targets is identified, the next phase is to validate this interaction in a cellular context and to understand its downstream consequences. Assuming, for the purpose of this guide, that our kinase screen identified a specific kinase (e.g., "Kinase X") as a primary target, the following workflow would be initiated.

Workflow for Cellular Target Validation

Figure 1: A logical workflow for the cellular validation of a candidate kinase inhibitor.

Experimental Protocol 3: Western Blot for Target Engagement

-

Objective: To confirm that the compound inhibits the activity of Kinase X within intact cells by measuring the phosphorylation of its known downstream substrate.

-

Methodology:

-

Select a cell line known to express high levels of active Kinase X.

-

Culture the cells and treat them with varying concentrations of this compound for a predetermined time (e.g., 2 hours).

-

Lyse the cells and quantify total protein concentration using a BCA assay.

-

Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the Kinase X substrate (p-Substrate) and for the total amount of the substrate (Total-Substrate). An antibody for a housekeeping protein (e.g., GAPDH) should also be used as a loading control.

-

Apply HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensity to determine the ratio of p-Substrate to Total-Substrate, which should decrease in a dose-dependent manner if the compound is active.

-

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)

-

Objective: To provide direct evidence of target engagement (i.e., the compound binding to Kinase X) within the complex environment of the cell.

-

Methodology:

-

Treat intact cells with the test compound or a vehicle control.

-

Heat aliquots of the cell lysate across a range of temperatures (e.g., 40°C to 70°C).

-

Cool the samples and centrifuge to pellet the denatured, aggregated proteins.

-

The supernatant, containing the soluble protein fraction, is collected.

-

Analyze the amount of soluble Kinase X remaining at each temperature point by Western Blot.

-

A successful ligand-protein interaction will stabilize the target protein, resulting in a shift of its melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

-

Phase 3: Preclinical Efficacy and Safety Profiling

Following successful cellular validation, the focus shifts to evaluating the compound's efficacy in more complex biological systems and assessing its initial safety profile.

Illustrative Signaling Pathway

Should the compound be confirmed as a potent and selective inhibitor of the RhoA/ROCK pathway, as seen with some derivatives[9][10], its mechanism would disrupt the signaling cascade that leads to actin-myosin contractility and cell migration.

Figure 2: A potential signaling pathway inhibited by the test compound, targeting ROCK kinase.

Quantitative Data Summary and Future Directions

Throughout this investigative process, all quantitative data must be meticulously recorded and analyzed.

Table 1: Hypothetical Data Summary for Target Validation

| Assay Type | Target | Result (IC50 / EC50) | Notes |

| Kinase Panel Screen | Kinase X | 85% Inhibition @ 10 µM | Primary hit identified. |

| Biochemical IC50 | Kinase X | 75 nM | Potent enzymatic inhibition. |

| Western Blot (p-Substrate) | Kinase X | 250 nM | Cellular target engagement confirmed. |

| Cell Viability (MTT) | Cancer Cell Line Y | 500 nM | Compound exhibits cytotoxic effects. |

The successful completion of this comprehensive research plan would transition this compound from a molecule of unknown function to a well-characterized lead compound with a defined mechanism of action, ready for further preclinical and clinical development. This structured, iterative approach ensures scientific rigor and provides a clear path forward in the complex but rewarding field of drug discovery.

References

- Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaKV5sPJC2taQaJxV9ToN1JN__3bh8mtOkqIZ_D__ajwT3flVu3a8s0RqIQUM8KFZ4zS2A59CbjukZFnHwGXYfkOjs_CSZ9KjLPzGXIGwJWPdifMpttbCO4VjaBM0RNPFUT4q-mUlx-0myvQ==]

- Shafiee, A., Hedayati, M. A., Salimi, M. M., & Faghihi, S. M. (1983). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Pharmaceutical Sciences, 72(2), 198–202. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEozjt-Yyoi4f7JpbRfEb4H7QQHibb1VMRLnI1LBJYw4nA5g4cmsczQmF1M2yj5x60-Gd6GM5Yf8lrETU29Mv_uhcJr_LyalBTghM111J0PN-1eDUHXpc4MPQaq8hggSU79dg==]

- 5-Methoxy-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid. Smolecule. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF_PPnM4-HOAqGyKQbM4rx-aASa_uB68u0FmawMOX10oqTJgrKdOHYojBld-8Efgk9CRx9coh86XAxQApfj1aIANFxGQer9uH9vPZfTVHFFNB_ASfnjDi31iCOr98hwBAKXIOr6kk=]

- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkn3anmwYFmfNnlvHTUMjPF6oJzbjTS9UfaWL48088TDgR4yBu1cExDQTREp5fqHPAtTOCOcGf3Ky41lMGFjptP-GS0zQMLQFFFlTQkGnQjgeDImnv2bvNGZ2Q1XW2hviMAOXCGMyGBBta86a9LlqOtNYkKpym2_6aDUEtFMgIKdcm_UYdyUAbSsru7ZmWtqV5B1hUrkJ-mmu34aLm7uheqvBKKdzLGJJGpAyLUM5cRv8dzdOXJxU_kZQe19ZJcPIo0csdlXsL4GH_8Z8HCPJC1I72EMoMZTF6F_o1JjMT7FGGrl5jeBeWmg08e_2LJuvdQ9O9vAkcY5RazDYFDnM=]

- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0w2pLtjL1xwh1PYP26py2Xy6HXQlsPVTH1Mfqdf6N8rS4WiCUoRjEZMTjKWEyng_sdGN793d2S9m4tMXKwToaKr4SACrETxNqGxMGyv4I-kCXP7X7yP0UOKahmohQfvWsHTwQXAYbdW_AAS0=]

- Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5gGUjLYtA9zGh8oK4OVXAmjzbgPWrjKFCC5u2MPhIQ606rj9hJYaRuXImRiUYH2gUM0_yi2gN5MKCR_qqC3hdWXOl1CVIgK84O_K2WHaCC0rOtf19aLPc78nDcdQZMBdYNG4lycKNICpuOFC6MVyNvmn7BiNi-PuT0LWU1DdyxclYwhAC2HYHKWASvqeJLO0QFgyvwRKX6TLyVhby4gqXzAIeOGyEYWK9KFAfV37Gi9uqNeE=]

- Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [URL: https://vertexaisearch.cloud.google.

- Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(29), 20583–20593. [URL: https://www.jbc.org/article/S0021-9258(20)45124-7/fulltext]

- Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl3fkuEJ-IVcnr3WBHAXYvZCkgi5n_NTaJRL6ZbmjlBC95zl99_OTwj4YqX2jqV1UdCEDFDVLQwbjhQOCBAfXDqDa8JKtTS4D5J-Jg0kqcipqtdjaxuovMfLtKBlVMD_mZhZuH0OQvzq6HIgW3w3ugwQ4UUY7JAwOG_GbUffYnnLLawKsM68iTQh2ZYjxIKvPhwUOHxVWO7xD1wjGI6OeGBmL4EW8VdqWe]

- A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvliYp65XS8w7u0SXK5ag1AB810Lcrj2OX9dvCVnPkH1NkLwqHwbV9NyJrULustf1MiiJKIJfr-COJMLVLgXm7CSmJyotWyQHW2q7vlV99tN-WAZCG8FnbKkCX0Km1OftTlaboM7YPrOziSAs=]

- Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAp8RT3c4IdksJsnPRUJORimNFN1a_w9DoeqHA6zYaKc34M9L9002CXfn7dqT-orB4L8x2Ktfbx9qRH3xWXZFahnD9u8A53scCOsUVjugJ2sFOdGK67LfPA4AW7vOvuRQ-7Jd_mNqsvd2WsTaPRp_DfEjKDD1fVhC2GkH6b0dBuCJqx2O7zLGzvrtKJ0LKTu_xlwsHyShQ0biBZvUnpnOp-bb0pl74F003HFXIuM4MOJtvUaV-vfkB_2bQMt8L]

- Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. [URL: https://ijpsr.com/bft-article/benzothiophene-assorted-bioactive-effects/]

- ElHady, A. K., et al. (2022). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 27(19), 6529. [URL: https://www.mdpi.com/1420-3049/27/19/6529]

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9sLdAgNIX_87R95XcdrW0u56hUSy6Me8UFpX0JIGosWrJhqTsnpBWhqYteQLhRPZUAcYqP2TWKhGX1vYRYEftxNv6kcLZ4tUizW6VYcMnB8Wi4U_zMBSBKCKANcKRnrcfYIriPwAB5HkCOe4ug9Cmtv_e1yuO4XokLf0kThYg12HwCVay5154Gz7tyc4eGXc=]

- New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. Future Medicinal Chemistry. [URL: https://www.future-science.com/doi/10.4155/fmc-2017-0238]

- 5-Methoxybenzo[b]thiophene-2-carboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/a279456]

- 5-methoxy-1-benzothiophene-2-carboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000453]

- Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00486]

- Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research. [URL: https://vertexaisearch.cloud.google.

- 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOj6mxQ45l2CdsodHRyCtmisQJ8oGteQpe276_VXrgDTMLr1srqTYJRhqU3xoYTT0qT5NgNu1geHgM3Gxj_8VpcRVpokDXwjcMDLWx-XPWyEy2EnIa5mCvh2bzn5ik0K-rvBegMBNHFpAeMUheaJHgyEXMU35kg5E7MSIRBfks2olxjrjsQw8-JKuKaTW1q9eEE0KySc962owe4E0vnA6trl4xiyTvM2I=]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 5-Methoxy-1-benzothiophene-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword

The benzothiophene scaffold, a bicyclic system comprising a benzene ring fused to a thiophene ring, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several FDA-approved drugs such as the osteoporosis treatment Raloxifene and the antifungal agent Sertaconazole.[1][2] This guide focuses on a specific, promising class of these compounds: 5-methoxy-1-benzothiophene-3-carboxylic acid derivatives. We will delve into the nuanced molecular mechanisms that underpin their significant anticancer and anti-inflammatory properties, providing researchers and drug development professionals with a comprehensive technical resource. Our exploration is grounded in causality, explaining not just the experimental outcomes but the scientific rationale behind the methodological choices, thereby offering a self-validating framework for future research and development.

The Benzothiophene Core: A Versatile Scaffold for Therapeutic Innovation

The inherent aromatic and electronic properties of the benzothiophene nucleus make it an ideal foundation for designing targeted therapeutic agents. The sulfur heteroatom and the fused ring system provide a unique three-dimensional structure that can be readily modified to optimize interactions with a variety of biological targets, including enzymes and receptors.[1][2][3] The addition of a carboxylic acid group at the 3-position and a methoxy group at the 5-position further enhances the potential for specific molecular interactions, opening avenues for the development of potent and selective inhibitors for a range of pathological processes.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this compound have emerged as potent anticancer agents, exhibiting activity against a wide array of cancer cell lines through diverse and complementary mechanisms of action.

Mechanism of Action: Disrupting Key Oncogenic Pathways

The anticancer efficacy of these derivatives stems from their ability to interfere with fundamental processes of cancer cell proliferation, survival, and metastasis. Key mechanisms include:

-

Multi-Kinase Inhibition: Certain derivatives, particularly those with a hydrazide scaffold, have been identified as potent multi-target kinase inhibitors. They have shown significant inhibitory activity against a panel of kinases crucial for cancer progression, including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A.[4][5] This multi-targeted approach is particularly promising for overcoming the challenge of chemoresistance, which often arises from the redundancy and plasticity of cancer signaling networks.[4][5] Inhibition of these kinases leads to cell cycle arrest at the G2/M phase and the induction of apoptosis.[4][5]

-

Tubulin Polymerization Inhibition: A significant number of benzothiophene derivatives, particularly those with structural similarities to combretastatin A-4, act as potent inhibitors of tubulin polymerization.[6][7][8] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle.[8][9][10] This disruption leads to mitotic arrest and subsequent apoptotic cell death.[6][7][8] A crucial advantage of some of these derivatives is their ability to circumvent P-glycoprotein (P-gp)-mediated multidrug resistance, a common mechanism that renders many conventional chemotherapeutics ineffective.[6]

-

Induction of Apoptosis: Beyond cell cycle arrest, these compounds can directly trigger programmed cell death. Studies have shown that certain benzothiophene derivatives upregulate the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and the tumor suppressor P53.[11] This activation of the intrinsic and extrinsic apoptotic pathways provides a direct mechanism for eliminating cancer cells.

-

Inhibition of the RhoA/ROCK Pathway: The Rho family of GTPases, particularly RhoA, are key regulators of the actin cytoskeleton and are frequently dysregulated in cancer, promoting cell migration and invasion.[12][13] Specific benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to inhibit the RhoA/ROCK signaling pathway.[12][13][14] This inhibition leads to a reduction in myosin light chain phosphorylation and the disassembly of stress fibers, ultimately impairing the migratory and invasive capabilities of cancer cells.[12][13]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the this compound scaffold have yielded crucial insights into the structural requirements for potent anticancer activity.

| Modification Site | Substituent | Impact on Anticancer Activity | Reference(s) |

| C3-Position | Carboxamide | Enhances anti-proliferative activity. | [12][14] |

| C5-Position | 1-methyl-1H-pyrazol | Further enhances anti-proliferative activity when combined with a C3-carboxamide. | [12][14] |

| Benzene Ring | Methoxy group at C4, C6, or C7 | Results in the best tubulin polymerization inhibitory activity. | [7][8] |

| General | Hydroxybenzothiophene hydrazide scaffold | Potent multi-target kinase inhibition. | [4][5] |

Table 1: Structure-Activity Relationships of Benzothiophene Derivatives in Cancer.

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide a framework for assessing the anticancer properties of novel this compound derivatives.

This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of a compound.

Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin). Add the compounds to the respective wells and incubate for 48-72 hours.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

This assay directly measures the effect of a compound on the assembly of microtubules.

Principle: Purified tubulin polymerizes into microtubules in the presence of GTP and a polymerization buffer at 37°C. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin protein, a polymerization buffer (e.g., PEM buffer with GTP and glycerol), and the test compound or a known inhibitor (e.g., colchicine) or stabilizer (e.g., paclitaxel).

-

Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

-

Turbidity Measurement: Monitor the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the IC50 value for inhibition of tubulin polymerization.

Visualizing the Anticancer Mechanisms

Figure 1: Key anticancer mechanisms of this compound derivatives.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer. Benzothiophene derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.[15]

Mechanism of Action: Targeting Pro-inflammatory Pathways

The anti-inflammatory effects of these compounds are primarily attributed to their ability to modulate the production of inflammatory signaling molecules.

-

Inhibition of Pro-inflammatory Gene Expression: Certain derivatives have been shown to significantly reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[11] This is achieved by downregulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[11]

-

Dual COX/LOX Inhibition: Some hydroxy benzothiophene carboxylic acids have been reported to possess dual inhibitory activity against both cyclooxygenase (COX) and 5-lipoxygenase (LOX) enzymes.[16] These enzymes are critical for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation and pain. Dual inhibition offers a broader anti-inflammatory effect compared to selective COX-2 inhibitors.

Experimental Protocol: Nitric Oxide Production Assay in Macrophages

This assay is a standard method for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in activated macrophages.

Principle: The Griess reagent assay measures the concentration of nitrite, a stable metabolite of NO, in cell culture supernatants.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. Include a control group with LPS alone.

-

Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.

-

Griess Assay: Mix the supernatants with the Griess reagent and incubate at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition by the test compounds.

Visualizing the Anti-inflammatory Pathway

Figure 2: Inhibition of LPS-induced inflammatory response by benzothiophene derivatives.

Future Directions and Conclusion

The diverse biological activities of this compound derivatives, particularly their potent anticancer and anti-inflammatory properties, underscore their significant therapeutic potential. The modular nature of the benzothiophene scaffold allows for extensive chemical modifications, providing a rich landscape for further optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on in-depth preclinical and clinical evaluation of the most promising lead compounds identified to date. The integration of computational modeling and experimental validation will be crucial in accelerating the drug discovery and development process for this versatile class of molecules. This guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the promise of these compounds into novel therapies for a range of human diseases.

References

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - Taylor & Francis Online. Available at: [Link]

-

Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC - NIH. Available at: [Link]

-

Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative | Progress in Biomaterials - OICC Press. Available at: [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed. Available at: [Link]

-

Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Available at: [Link]

-

Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC - NIH. Available at: [Link]

-

Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - ResearchGate. Available at: [Link]

-

Benzothiophene: Assorted Bioactive Effects. Available at: [Link]

-

Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed. Available at: [Link]

-

Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed. Available at: [Link]

-

Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Available at: [Link]

-

Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PubMed Central. Available at: [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives - ResearchGate. Available at: [Link]

-

Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed Central. Available at: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed. Available at: [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - MDPI. Available at: [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives - Indian Academy of Sciences. Available at: [Link]

-

Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene - Books. Available at: [Link]

-

Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site - MDPI. Available at: [Link]

-

2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. books.rsc.org [books.rsc.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oiccpress.com [oiccpress.com]

- 12. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Methoxy-1-benzothiophene-3-carboxylic Acid

Forward: The robust characterization of novel chemical entities is the bedrock of modern drug discovery and materials science. 5-Methoxy-1-benzothiophene-3-carboxylic acid represents a key heterocyclic scaffold, yet a consolidated public record of its spectroscopic data is notably scarce. This guide serves as a comprehensive technical resource for researchers, providing not only a detailed predictive analysis of its expected spectroscopic signatures but also the field-proven methodologies required to obtain and interpret this data. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a validated framework for the unequivocal identification of this target compound.

Molecular Structure and Spectroscopic Overview

This compound (CAS 123392-43-8) possesses a bicyclic heteroaromatic core. The fusion of a thiophene ring with a methoxy-substituted benzene ring, further functionalized with a carboxylic acid, results in a unique electronic environment. Each spectroscopic technique provides a distinct and complementary piece of the structural puzzle.

-

NMR Spectroscopy will elucidate the precise arrangement of hydrogen and carbon atoms, revealing connectivity through spin-spin coupling and the electronic influence of the sulfur, methoxy, and carboxyl groups.

-

IR Spectroscopy will confirm the presence of key functional groups—the carboxylic acid O-H and C=O, the ether C-O, and the aromatic C=C and C-H bonds—through their characteristic vibrational frequencies.

-

Mass Spectrometry will determine the compound's exact molecular weight and offer structural insights through predictable fragmentation patterns.

Below is the annotated molecular structure, which will serve as the reference for all subsequent spectral assignments.

Caption: Molecular structure with IUPAC numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The data presented here are predicted based on established substituent effects on the benzothiophene scaffold.

Predicted ¹H NMR Data

The proton spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy group, the vinylic proton on the thiophene ring, and the acidic proton of the carboxyl group. The solvent of choice is critical; DMSO-d₆ is preferred as it solubilizes the acid and ensures the observation of the exchangeable carboxylic proton.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| COOH | ~13.0 | Broad Singlet | N/A | Typical for a carboxylic acid proton in DMSO, broadened by hydrogen bonding and chemical exchange. |

| H2 | ~8.5 | Singlet | N/A | Deshielded by the adjacent sulfur atom and the anisotropic effect of the carboxyl group. |

| H7 | ~7.9 | Doublet | J ≈ 8.8 | Ortho to the electron-donating sulfur but influenced by the fused ring system. |

| H4 | ~7.6 | Doublet | J ≈ 2.5 | Ortho to the strongly electron-donating methoxy group, but meta to the sulfur. Exhibits long-range coupling. |

| H6 | ~7.1 | Doublet of Doublets | J ≈ 8.8, 2.5 | Ortho to H7 and meta to H4. Shifted upfield due to the para-relationship with the methoxy group. |

| OCH₃ | ~3.9 | Singlet | N/A | Typical chemical shift for an aryl methoxy group. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides a map of the carbon skeleton. The shifts are predicted based on the parent 1-benzothiophene-3-carboxylic acid and known additive effects of a methoxy substituent on a benzene ring.[1][2]

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~165 | Typical for an aromatic carboxylic acid carbon. |

| C5 | ~158 | Aromatic carbon directly attached to the electron-donating methoxy group, significantly deshielded. |

| C7a | ~141 | Bridgehead carbon adjacent to the sulfur atom. |

| C3a | ~138 | Bridgehead carbon adjacent to the thiophene ring. |

| C3 | ~135 | Carbon bearing the carboxylic acid group, deshielded. |

| C2 | ~130 | Vinylic carbon in the thiophene ring, adjacent to sulfur. |

| C7 | ~125 | Aromatic CH carbon adjacent to the fused ring junction. |

| C6 | ~116 | Aromatic CH carbon ortho to the methoxy group, shielded by resonance effects. |

| C4 | ~106 | Aromatic CH carbon ortho to the methoxy group, significantly shielded. |

| OCH₃ | ~56 | Typical chemical shift for a methoxy carbon. |

Experimental Protocol: NMR Spectroscopy

Causality: The choice of a high-field spectrometer (≥400 MHz) is essential to resolve the doublet of doublets and any potential long-range couplings in the aromatic region. DMSO-d₆ is the solvent of choice due to its excellent solubilizing power for polar analytes like carboxylic acids and its ability to slow the exchange of the acidic proton, allowing for its observation.

-

Sample Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Vortex gently until the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Acquisition:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).

-

Acquire a standard ¹³C NMR spectrum with proton decoupling (e.g., 1024 scans, 2-second relaxation delay).

-

-

Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Scientific Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The energy of absorbed infrared light corresponds to the vibrational energy of specific bonds within the molecule. The resulting spectrum is a unique "fingerprint" that validates the molecular structure.[3]

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Bond Vibration | Expected Intensity/Shape | Rationale |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | Characteristic broad absorption due to intermolecular hydrogen bonding forming cyclic dimers.[4] |

| ~3100 | C-H stretch (Aromatic/Vinylic) | Medium, Sharp | Stretching of C-H bonds on the benzothiophene ring system. |

| ~2950 | C-H stretch (Methyl) | Medium, Sharp | Asymmetric and symmetric stretching of the C-H bonds in the methoxy group. |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Carbonyl stretch of an aromatic carboxylic acid, typically lower than aliphatic acids due to conjugation. |

| 1580-1610 | C=C stretch (Aromatic) | Medium-Strong | In-ring stretching vibrations of the benzene portion of the molecule. |

| ~1250 | C-O stretch (Aryl Ether) | Strong, Sharp | Asymmetric C-O-C stretching of the methoxy group. |

| ~920 | O-H bend (Carboxylic Acid) | Medium, Broad | Out-of-plane bending of the hydroxyl group in the hydrogen-bonded dimer. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Causality: The ATR technique is chosen for its simplicity, speed, and minimal sample preparation. It is a non-destructive method ideal for solid powder samples, eliminating the need for preparing KBr pellets.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (1-5 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 co-added scans at a resolution of 4 cm⁻¹ are sufficient to produce a high-quality spectrum.

-

Cleaning: After analysis, raise the press arm and carefully clean the sample from the crystal surface using a dry swab followed by a swab with isopropanol.

Mass Spectrometry (MS)

Scientific Rationale: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common high-energy technique that induces reproducible fragmentation.

Predicted Fragmentation Pattern (Electron Ionization)

The molecular formula C₁₀H₈O₃S gives an exact mass of approximately 208.02 Da.

| m/z Value | Proposed Fragment | Rationale |

| 208 | [M]⁺ | Molecular Ion Peak . The intact molecule with one electron removed. |

| 191 | [M - OH]⁺ | Base Peak . Loss of a hydroxyl radical is a very common and favorable fragmentation for carboxylic acids. |

| 179 | [M - CHO]⁺ | Loss of a formyl radical, potentially following rearrangement. |

| 163 | [M - COOH]⁺ | Loss of the entire carboxyl group as a radical. |

| 135 | [C₈H₇S]⁺ | Subsequent loss of CO from the [M - COOH]⁺ fragment. |

Workflow Diagram: MS Fragmentation

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol: Mass Spectrometry

Causality: A high-resolution mass spectrometer (like a TOF or Orbitrap) is specified to enable the determination of the exact mass, which can confirm the elemental composition (C₁₀H₈O₃S) with high confidence.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an Electron Ionization (EI) source or an Electrospray Ionization (ESI) source for a softer ionization method if the molecular ion is unstable.

-

Direct Infusion/Injection: Introduce the sample into the mass spectrometer. For EI, a direct insertion probe is often used for solid samples. For ESI, the solution is infused via a syringe pump.

-

Data Acquisition: Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak (M⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI). Analyze the isotopic pattern to confirm the presence of sulfur. Correlate the major fragment ions with logical losses from the parent structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are grounded in fundamental spectroscopic principles and data from structurally analogous molecules. By following the detailed experimental protocols outlined herein, researchers can confidently acquire and interpret the necessary data to confirm the identity and purity of their synthesized material, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

Chemsigma. 5-Methoxybenzo[b]thiophene-3-carboxylic acid CAS 123392-43-8. [Link]

-

Supporting Information for Angew. Chem. Int. Ed. Ni-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. (Provides NMR data for related benzoic acids). [Link]

-

The Royal Society of Chemistry. Infrared spectroscopy. [Link]

-

Illinois State University. An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Methoxy-1-benzothiophene-3-carboxylic Acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the elucidation of the single-crystal X-ray structure of 5-Methoxy-1-benzothiophene-3-carboxylic acid. This document outlines the synthesis, crystallization, and detailed structural analysis of the title compound, offering insights into the experimental design and data interpretation critical for understanding its solid-state properties.

Introduction: The Significance of Benzothiophenes

Benzothiophene scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and interesting photophysical properties.[1] The substitution pattern on the benzothiophene ring system dramatically influences its physicochemical and pharmacological characteristics. This compound, in particular, is a derivative of interest due to the potential for the methoxy and carboxylic acid groups to engage in specific intermolecular interactions, which can dictate its crystal packing, solubility, and ultimately its bioavailability. A thorough understanding of its three-dimensional structure is therefore paramount for rational drug design and the development of novel therapeutic agents.[2][3]

Part 1: Synthesis and Crystallization

A robust and reproducible synthesis is the cornerstone of any structural analysis. The following section details a plausible synthetic route and the critical process of obtaining high-quality single crystals suitable for X-ray diffraction.

Synthesis of this compound

While various methods for the synthesis of benzothiophene derivatives have been reported, a common approach involves the cyclization of a substituted thiophene.[4][5] A potential synthetic pathway to the title compound is outlined below. The successful synthesis would be confirmed by standard analytical techniques.

Hypothetical Synthetic Scheme:

A multi-step synthesis could start from commercially available precursors, potentially involving a palladium-catalyzed cyclization to form the benzothiophene core, followed by functional group manipulations to introduce the carboxylic acid at the 3-position.[4]

Characterization of the Synthesized Compound:

Prior to crystallization, the purity and identity of the synthesized this compound would be rigorously confirmed using a suite of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzothiophene ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon of the carboxylic acid, the methoxy carbon, and the aromatic carbons. |

| Mass Spec (MS) | A molecular ion peak corresponding to the exact mass of C₁₀H₈O₃S. |

| Infrared (IR) | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretching of the methoxy group. |

Crystallization: The Art of Growing Diffraction-Quality Crystals

The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal. The goal is to grow a single, well-ordered crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and free of defects.

Experimental Protocol for Crystallization:

-

Solvent Screening: A crucial first step is to determine the solubility of the compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration of the solute, leading to crystallization.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of a concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.

-

Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

The choice of method and solvent system is often empirical and may require significant experimentation to identify the optimal conditions for growing high-quality crystals.

Part 2: Single-Crystal X-ray Diffraction Analysis

This section provides a detailed workflow for the determination of the crystal structure of this compound, from data collection to structure refinement.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6]

Experimental Workflow for Data Collection:

Caption: Workflow for X-ray diffraction data collection.

Key Parameters for Data Collection:

| Parameter | Description and Rationale |

| X-ray Source | Typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. The choice depends on the crystal size and composition. |

| Temperature | Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, leading to higher quality data. |

| Detector | Modern diffractometers are equipped with sensitive CCD or CMOS detectors. |

| Exposure Time | The time per frame is optimized to achieve good signal-to-noise ratio without overloading the detector. |

| Data Collection Strategy | A series of scans (e.g., ω-scans) are performed to collect a complete and redundant dataset. |

Structure Solution and Refinement

The collected diffraction data, which consists of a list of reflection intensities, is then used to solve and refine the crystal structure.

Computational Workflow for Structure Solution and Refinement:

Caption: Computational workflow for structure solution and refinement.

Detailed Steps:

-

Data Reduction and Correction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.[6]

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group, which describes the symmetry of the crystal lattice.[1]

-

Structure Solution: The initial positions of the non-hydrogen atoms are determined using methods such as Direct Methods or Patterson methods. This provides a preliminary structural model.[1]

-

Structure Refinement: The atomic coordinates and displacement parameters of the model are refined against the experimental data using a least-squares minimization procedure.[6] Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Part 3: Interpretation of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's conformation, intermolecular interactions, and packing in the solid state.

Molecular Geometry